molecular formula C17H21ClN4OS B10969695 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B10969695
M. Wt: 364.9 g/mol
InChI Key: FMKZYDADSICPCC-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the sulfanyl group is added through nucleophilic substitution reactions. The final step involves the acylation of the triazole derivative with cyclopentylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the chlorophenyl group can produce a phenyl derivative.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the cyclopentylacetamide moiety can influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide
  • 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Uniqueness

Compared to similar compounds, 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its triazole ring and chlorophenyl group contribute to its reactivity and potential biological activity, while the cyclopentylacetamide moiety enhances its stability and pharmacokinetic profile.

Properties

Molecular Formula

C17H21ClN4OS

Molecular Weight

364.9 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C17H21ClN4OS/c1-2-22-16(13-9-5-6-10-14(13)18)20-21-17(22)24-11-15(23)19-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23)

InChI Key

FMKZYDADSICPCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CC=CC=C3Cl

Origin of Product

United States

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